5-Ethyl-1-methyl-5-propylbarbituric acid
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Overview
Description
5-Ethyl-1-methyl-5-propylbarbituric acid is a barbiturate derivative with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties.
Preparation Methods
The synthesis of 5-Ethyl-1-methyl-5-propylbarbituric acid involves several steps:
Bromination: Ethyl malonic acid diethyl ester is brominated to form a brominated intermediate.
Alkylation: The brominated intermediate undergoes alkylation with 1-methylbutyl to form an alkylated product.
Cyclization, Acidification, and Purification: The alkylated product is then cyclized, acidified, and purified to yield high-purity this compound
Chemical Reactions Analysis
5-Ethyl-1-methyl-5-propylbarbituric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Ethyl-1-methyl-5-propylbarbituric acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of barbiturate chemistry and reactivity.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic uses as a sedative, hypnotic, and anticonvulsant.
Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Ethyl-1-methyl-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound also affects ion channels and neurotransmitter release, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
5-Ethyl-1-methyl-5-propylbarbituric acid can be compared with other barbiturate derivatives such as:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used for its short-acting sedative and hypnotic effects.
Secobarbital: Known for its intermediate-acting sedative properties.
Compared to these compounds, this compound has unique structural features that may influence its pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
61346-85-8 |
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Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-ethyl-1-methyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-6-10(5-2)7(13)11-9(15)12(3)8(10)14/h4-6H2,1-3H3,(H,11,13,15) |
InChI Key |
IHVGYHBDBNNGHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N(C1=O)C)CC |
Origin of Product |
United States |
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